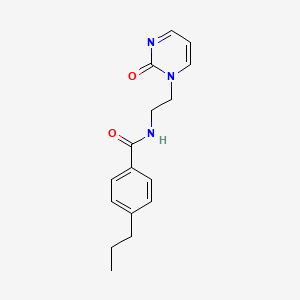
N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)-4-propylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The title compound can be synthesized through an eight-step sequence starting from sorbic acid. The key step involves a stereospecific intramolecular Diels-Alder reaction of the acylnitroso derivative of N-sorbyl-L-proline. L-Proline acts as a temporary tether, directing both the stereochemistry and regiochemistry of the cycloaddition .
Wissenschaftliche Forschungsanwendungen
Chemical and Environmental Impact Studies
Parabens, chemically related to N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)-4-propylbenzamide, have been extensively studied for their occurrence, fate, and behavior in aquatic environments. Parabens are widely used as preservatives in various consumer products, leading to their continuous introduction into the environment. Despite wastewater treatments effectively reducing paraben concentrations, they persist in surface water and sediments. Their environmental impact, including the formation of halogenated by-products through reactions with free chlorine, raises concerns about their stability and potential toxicity in aquatic systems (Haman et al., 2015).
Pharmacokinetics and Formulation Research
Research on compounds like N,N-diethyl-3-methylbenzamide (DEET), similar in structure to this compound, focuses on understanding their pharmacokinetics, formulation, and safety. DEET is recognized for its effectiveness against various insects and plays a crucial role in preventing vector-borne diseases. Studies highlight the importance of formulation techniques and new excipients to enhance the efficacy of such compounds while minimizing skin absorption and potential side effects (Qiu, Jun, & McCall, 1998).
Exploration of Novel Synthetic Opioids
The search for novel synthetic opioids, including N-substituted benzamides and acetamides, focuses on their chemistry, pharmacology, and potential as substances of abuse. With the international control of certain compounds, the interest in structurally related and novel opioids for therapeutic and illicit use continues to grow. Understanding the emergence of these compounds on the drug market and their pharmacokinetic properties is crucial for developing detection methods and assessing their potential impact on public health (Sharma et al., 2018).
Safety Assessment of Chemical Compounds
The safety assessment of propyl paraben, similar in function to this compound as a preservative, involves examining its absorption, metabolism, and excretion. Despite its widespread use and relatively non-toxic profile, understanding the potential for accumulation, irritability, and allergenicity is essential for ensuring consumer safety. Research into its mechanism of action, including effects on mitochondrial function and cellular ATP, provides insights into its safety profile and regulatory considerations (Soni, Burdock, Taylor, & Greenberg, 2001).
Eigenschaften
IUPAC Name |
N-[2-(2-oxopyrimidin-1-yl)ethyl]-4-propylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2/c1-2-4-13-5-7-14(8-6-13)15(20)17-10-12-19-11-3-9-18-16(19)21/h3,5-9,11H,2,4,10,12H2,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXICFEFEHLFMAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C(=O)NCCN2C=CC=NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-[(1E)-1-(6-chloro-2-oxo-2H-chromen-3-yl)ethylidene]-2-cyanoacetohydrazide](/img/structure/B2973420.png)


![N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)acetamide](/img/structure/B2973425.png)
![Tert-butyl 3-[3-(prop-2-enoylamino)propanoylamino]benzoate](/img/structure/B2973426.png)
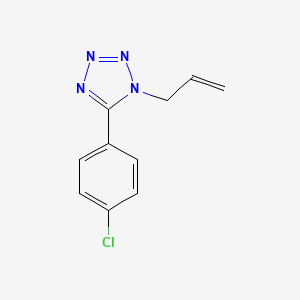
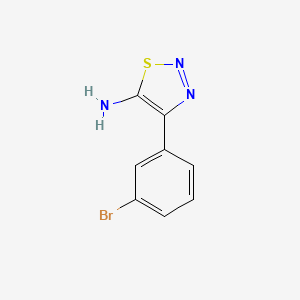
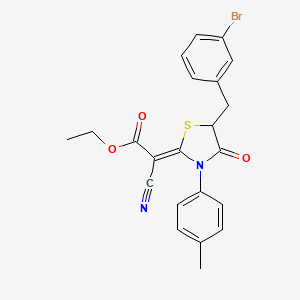
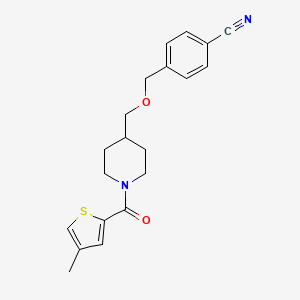



![2-cyano-3-({4-[2,5-dimethyl-1-(2-phenylethyl)-1H-pyrrol-3-yl]-1,3-thiazol-2-yl}amino)but-2-enamide](/img/structure/B2973442.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B2973443.png)